5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine 5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18320133
InChI: InChI=1S/C13H11N3O/c1-17-13-7-4-6-12-15-11(9-16(12)13)10-5-2-3-8-14-10/h2-9H,1H3
SMILES:
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol

5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18320133

Molecular Formula: C13H11N3O

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
IUPAC Name 5-methoxy-2-pyridin-2-ylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H11N3O/c1-17-13-7-4-6-12-15-11(9-16(12)13)10-5-2-3-8-14-10/h2-9H,1H3
Standard InChI Key PVTUHAQJSZZUON-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=NC(=CN21)C3=CC=CC=N3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a planar imidazo[1,2-a]pyridine system fused with a pyridine ring. Key substituents include:

  • Methoxy group (-OCH₃) at position 5: Enhances solubility and modulates electron density.

  • 2-Pyridyl group at position 2: Introduces additional nitrogen-based coordination sites, potentially influencing binding to biological targets or metal ions.

The dihedral angle between the imidazo[1,2-a]pyridine core and the 2-pyridyl group is critical for molecular packing and intermolecular interactions, as observed in analogs like 2-(2-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine.

Synthetic Methodologies

General Approaches

Synthesis typically involves cyclocondensation or cross-coupling strategies:

  • Cyclocondensation: Reacting 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic or basic conditions. For example, microwave-assisted condensation of 2-amino-5-methoxypyridine with 2-pyridylacetaldehyde yields the target compound.

  • Transition Metal-Catalyzed Coupling: Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 2 .

Table 1: Comparison of Synthetic Routes for Imidazo[1,2-a]pyridines

MethodReagents/ConditionsYield (%)Key Advantages
Microwave Cyclization2-Aminopyridine, α-bromoketone, solvent-free65–80Rapid, eco-friendly
Bi(OTf)₃ CatalysisBi(OTf)₃, p-TsOH·H₂O, DCE, 150°C72–85Mild conditions, broad scope
Base-Mediated ReactionKOH, ambient temperature55–70No metal catalysts

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted ~2.1 (moderate lipophilicity due to methoxy and pyridyl groups).

  • pKa: The pyridyl nitrogen (pKa ~4.5) and imidazole NH (pKa ~6.8) contribute to pH-dependent solubility.

Spectral Characterization

  • ¹H NMR: Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm) and pyridyl protons (δ 7.2–8.6 ppm).

  • X-ray Crystallography: Analogous structures show planar cores with intermolecular π-π stacking (3.5–4.0 Å distances).

Biological Activities and Mechanisms

Table 2: Biological Activities of Structural Analogs

CompoundTargetIC₅₀ (nM)Cell Line
5-Methoxy-2-(4-methoxyphenyl) IPPI3K/Akt120MCF-7 (breast)
2-(2-Chlorophenyl)-5-methoxy IPTubulin85HeLa (cervical)
Target Compound (Hypothetical)CDK4/6*Pending*Pending

Antimicrobial Effects

Methoxy-substituted derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The pyridyl moiety may disrupt microbial membrane integrity via hydrogen bonding.

Applications in Drug Discovery

Kinase Inhibitor Development

The scaffold’s ability to mimic purine bases makes it suitable for kinase inhibition. For instance, imidazo[1,2-a]pyridines show >50% inhibition of EGFR at 10 µM .

Central Nervous System (CNS) Agents

Methoxy groups improve blood-brain barrier penetration. Analogs act as GABAₐ receptor modulators (EC₅₀ ~150 nM), suggesting potential anxiolytic applications.

Research Challenges and Future Directions

Synthetic Optimization

  • Challenge: Low yields in metal-free routes (e.g., 55% for KOH-mediated reactions) .

  • Solution: Explore photocatalytic methods or flow chemistry for scalability .

Target Identification

  • Priority: Screen against kinase libraries and epigenetic targets (e.g., HDACs).

  • Tools: Molecular docking studies to predict binding modes with CDK2 and VEGFR2 .

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